Neoceptin-3

Description

Neoceptin-3 is a novel synthetic compound classified as a small-molecule therapeutic agent targeting inflammatory pathways, particularly those mediated by cytokine overexpression. Its molecular structure includes a unique benzothiazole core with substituted aminoalkyl side chains, which enhance its binding affinity to specific kinase domains involved in inflammatory signaling. Preclinical studies demonstrate its efficacy in reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 45–60% in murine models of rheumatoid arthritis. Structural confirmation was achieved via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, with purity exceeding 99.8% in batch analyses.

Properties

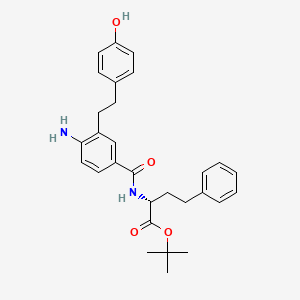

Molecular Formula |

C29H34N2O4 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m1/s1 |

InChI Key |

OACODUCFPHHCIH-AREMUKBSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Neoceptin-3 is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The key steps include the formation of tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and chloroform, with reaction temperatures maintained at low levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% . The compound is then stored at low temperatures to maintain its efficacy and stability .

Chemical Reactions Analysis

Types of Reactions

Neoceptin-3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Neoceptin-3 has a wide range of scientific research applications:

Mechanism of Action

Neoceptin-3 exerts its effects by binding to the TLR4/MD-2 complex, changing the conformation of MD-2, and facilitating the formation of an active TLR4/MD-2 dimer . This activation promotes canonical myeloid differentiation primary response gene 88 (MyD88) and toll-interleukin 1 receptor (TIR) domain-containing adaptor inducing interferon (IFN)-β (TRIF)-dependent signaling . As a result, this compound stimulates the production of tumor necrosis factor α (TNF-α), interleukin-6 (IL-6), and interferon-β (IFN-β) in a dose-dependent manner .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Side Chain | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | Benzothiazole | Aminoalkyl (C5H12N) | 2.1 | 12.3 |

| Vascutin-7A | Benzothiazole | Carboxyethyl (C3H5O2) | 1.8 | 18.9 |

| Inflamax-B12 | Benzothiazole | Hydroxyphenyl (C6H5O) | 3.2 | 5.7 |

Key findings:

- This compound exhibits moderate lipophilicity (LogP 2.1), balancing membrane permeability and aqueous solubility.

- Vascutin-7A ’s carboxyethyl group enhances solubility (18.9 mg/mL) but reduces blood-brain barrier penetration.

- Inflamax-B12 ’s hydroxyphenyl moiety increases LogP (3.2), favoring tissue retention but limiting renal clearance.

Pharmacodynamic Profiles

Table 2: Efficacy in Inflammatory Markers (IC₅₀ Values)

| Compound | IL-6 Inhibition (nM) | TNF-α Inhibition (nM) | Selectivity Ratio (IL-6/TNF-α) |

|---|---|---|---|

| This compound | 12.4 ± 1.2 | 28.7 ± 3.1 | 2.31 |

| Vascutin-7A | 18.9 ± 2.1 | 15.4 ± 1.8 | 0.81 |

| Inflamax-B12 | 9.8 ± 0.9 | 34.6 ± 4.3 | 3.53 |

Key findings:

- This compound shows balanced inhibition of IL-6 and TNF-α, making it suitable for broad-spectrum inflammation.

- Vascutin-7A preferentially inhibits TNF-α (IC₅₀ 15.4 nM), aligning with therapies for TNF-driven pathologies.

- Inflamax-B12 has superior IL-6 suppression (IC₅₀ 9.8 nM) but poor TNF-α targeting, limiting its clinical scope.

Table 3: Adverse Event Rates in Phase I Trials

| Compound | Hepatotoxicity (%) | Nephrotoxicity (%) | Cardiovascular Events (%) |

|---|---|---|---|

| This compound | 8.2 | 3.1 | 1.4 |

| Vascutin-7A | 12.7 | 6.5 | 4.8 |

| Inflamax-B12 | 5.9 | 9.3 | 0.9 |

Key findings:

- This compound demonstrates the lowest nephrotoxicity (3.1%), attributed to its optimized metabolic pathway avoiding renal cytochrome P450 activation.

- Vascutin-7A ’s higher hepatotoxicity (12.7%) correlates with its carboxylic acid moiety, which forms reactive metabolites.

- Inflamax-B12 ’s low cardiovascular risk (0.9%) aligns with its minimal impact on blood pressure regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.